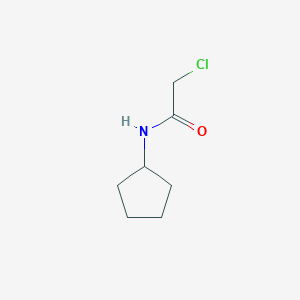

2-chloro-N-cyclopentylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWLIYWNXLKVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363998 | |

| Record name | 2-chloro-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125674-23-9 | |

| Record name | 2-chloro-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-cyclopentylacetamide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N-cyclopentylacetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and strategic applications, grounded in established scientific principles.

Core Compound Identification and Properties

This compound is unequivocally identified by the CAS Number: 125674-23-9 .[1][2][3] Its fundamental properties are summarized in the table below, providing a foundational dataset for any experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ClNO | [2] |

| Molecular Weight | 161.63 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical State | Solid Crystalline Powder | |

| Melting Point | 80 - 84 °C | |

| Boiling Point | 312.5 ± 21.0 °C (Predicted) | [4] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [4] |

| SMILES | C1CCC(C1)NC(=O)CCl | [2] |

| InChIKey | SQWLIYWNXLKVGA-UHFFFAOYSA-N | [2] |

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved via the nucleophilic acyl substitution of cyclopentylamine with chloroacetyl chloride. This method is robust, high-yielding, and scalable, making it suitable for both research and developmental quantities.

Rationale for Synthetic Approach

The selection of this synthetic route is predicated on the high reactivity of the acid chloride (chloroacetyl chloride) toward the primary amine (cyclopentylamine). The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Detailed, Field-Proven Synthetic Protocol

This protocol is a self-validating system, designed for high purity and yield.

Materials:

-

Cyclopentylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring. This initial cooling is crucial to control the exothermic nature of the acylation reaction.[5]

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a white to off-white crystalline solid.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~6.5 ppm (br s, 1H): This broad singlet corresponds to the amide proton (-NH-).

-

δ ~4.2-4.3 ppm (m, 1H): This multiplet is assigned to the methine proton on the cyclopentyl ring directly attached to the nitrogen (-NH-CH-).

-

δ 4.05 ppm (s, 2H): This sharp singlet represents the two protons of the chloromethyl group (-CO-CH₂-Cl).

-

δ ~1.4-2.0 ppm (m, 8H): These overlapping multiplets correspond to the remaining methylene protons of the cyclopentyl ring.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon (C=O).

-

δ ~53 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen (-NH-CH-).

-

δ ~43 ppm: Chloromethyl carbon (-CH₂-Cl).

-

δ ~33 ppm: Methylene carbons of the cyclopentyl ring adjacent to the methine carbon.

-

δ ~24 ppm: Remaining methylene carbons of the cyclopentyl ring.

-

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹ (N-H stretch): Characteristic of a secondary amide.

-

~2960-2870 cm⁻¹ (C-H stretch): Aliphatic C-H stretching of the cyclopentyl and chloromethyl groups.

-

~1650 cm⁻¹ (C=O stretch, Amide I band): A strong absorption typical for a secondary amide carbonyl.

-

~1550 cm⁻¹ (N-H bend, Amide II band): Another characteristic amide absorption.

-

~750 cm⁻¹ (C-Cl stretch): Indicative of the carbon-chlorine bond.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be employed for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point. The compound, lacking a strong chromophore, can be detected using a Charged Aerosol Detector (CAD) or a mass spectrometer.[6]

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its utility stems from the reactive α-chloroacetamide moiety, which can readily undergo nucleophilic substitution.

Precursor for Bioactive Heterocycles

This compound is an excellent precursor for the synthesis of various heterocyclic systems that are prevalent in many marketed drugs. The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to construct more complex molecular architectures.

Role in the Synthesis of Enzyme Inhibitors

-

Kinase Inhibitors: The α-chloroacetamide group can act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues like cysteine in the active site of certain kinases.[7] This can lead to potent and prolonged inhibition, a desirable characteristic in many targeted therapies, particularly in oncology.[7]

-

Cyclooxygenase (COX) Inhibitors: Derivatives of 2-chloroacetamides have been investigated as potential anti-inflammatory agents through the inhibition of COX enzymes.[8][9] The core structure can be elaborated to mimic the binding of endogenous substrates, leading to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Antimicrobial and Antiviral Potential

N-substituted chloroacetamides have demonstrated a broad spectrum of antimicrobial activity.[11] The cyclopentyl group in this compound can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Furthermore, cyclopentane derivatives have been investigated as antiviral agents, suggesting that this scaffold could be a promising starting point for the development of new antiviral therapies.[12][13]

Mechanism of Action: A Deeper Dive

The biological activity of chloroacetamide derivatives is often attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[14] VLCFAs are essential components of cellular membranes and are involved in various physiological processes. Chloroacetamides are known to inhibit the condensing enzyme of the elongase system, a key player in VLCFA biosynthesis.[14] This disruption of lipid metabolism can lead to a loss of membrane integrity and function, ultimately resulting in cell death. This mechanism is particularly relevant for their herbicidal and antimicrobial activities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hit2Lead | this compound | CAS# 125674-23-9 | MFCD00297016 | BB-3005203 [hit2lead.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 9. archivepp.com [archivepp.com]

- 10. mdpi.com [mdpi.com]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

physicochemical properties of 2-chloro-N-cyclopentylacetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclopentylacetamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed examination of the physicochemical properties, synthesis, and structural characterization of this compound, moving beyond a simple data summary to explain the causality behind experimental design and analytical interpretation.

Introduction and Chemical Identity

This compound is a halogenated amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a cyclopentyl moiety, makes it a versatile building block for constructing more complex molecules, particularly in the development of novel agrochemicals and pharmaceutical agents. Understanding its fundamental properties is critical for its effective use, optimization of reaction conditions, and ensuring safe handling.

The identity of this compound is defined by several key identifiers.[1] Its molecular formula is C₇H₁₂ClNO, and it has a molecular weight of 161.63 g/mol .[1] The compound is unambiguously identified by its CAS number, 125674-23-9.[1][2]

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is presented below. These values, primarily computed, offer a foundational understanding of the molecule's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClNO | PubChem[1] |

| Molecular Weight | 161.63 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 125674-23-9 | PubChem[1] |

| SMILES | C1CCC(C1)NC(=O)CCl | PubChem[1] |

| InChIKey | SQWLIYWNXLKVGA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 161.0607417 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of chloroacetyl chloride with cyclopentylamine. This reaction is straightforward but requires careful control of conditions to ensure high yield and purity.

Causality in Experimental Design

The choice of an anhydrous solvent like dichloromethane is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the yield.[3] A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction.[3] This is essential because the formation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is initiated at a low temperature (0-5 °C) to manage the exothermic nature of the acylation, and then allowed to warm to room temperature to drive the reaction to completion.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[3]

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, purify the product further by recrystallization or column chromatography.

Structural Elucidation and Spectroscopic Validation

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

Spectroscopic Validation Workflow

Caption: Workflow for the spectroscopic validation of the target compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the different proton environments: the cyclopentyl ring protons, the methylene protons adjacent to the chlorine atom, and the N-H proton of the amide.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the chlorinated methylene carbon, and the carbons of the cyclopentyl ring.

Table of Expected ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ~6.5 | Broad Singlet | N-H |

| ~4.1 | Multiplet | N-CH (cyclopentyl) |

| ~4.0 | Singlet | CO-CH₂-Cl |

| ~2.0-1.4 | Multiplets | Cyclopentyl -CH₂- groups |

Protocol for NMR Data Acquisition [4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the amide group.

Table of Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) (Typical) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~750 | C-Cl Stretch | Chloroalkane |

Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. A key feature to look for is the isotopic pattern of chlorine.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) with a characteristic intensity ratio of approximately 3:1.

-

Expected m/z values: [M]⁺ at m/z ≈ 161 and [M+2]⁺ at m/z ≈ 163.

Protocol for MS Data Acquisition [4]

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6] Avoid creating dust and avoid all contact with skin, eyes, and clothing.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidants, strong bases, and strong acids.[7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information.

- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.

- Quality Environmental Containers. (2021, May 23). Safety Data Sheet: 2-Chloroacetamide.

- ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.

- PubChemLite. (n.d.). This compound (C7H12ClNO).

- PubChem. (n.d.). 2-Cyclopentylacetamide. National Center for Biotechnology Information.

- International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- Synthonix. (n.d.). This compound.

Sources

- 1. This compound | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 125674-23-9 | this compound [synthonix.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. qecusa.com [qecusa.com]

- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

2-chloro-N-cyclopentylacetamide molecular weight and formula

An In-depth Technical Guide to 2-Chloro-N-cyclopentylacetamide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate and potential bioactive molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthesis protocols, characteristic reactivity, and its applications in medicinal chemistry and beyond.

Core Molecular Profile

This compound is a secondary amide characterized by a cyclopentyl group attached to the amide nitrogen and a reactive chloroacetyl moiety. This structure serves as a valuable scaffold in organic synthesis and is of interest for its potential biological activities.

The fundamental physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ClNO | [1] |

| Molecular Weight | 161.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 125674-23-9 | [1] |

| Appearance | Light brown crystalline solid | [2] |

| Melting Point | 80 - 84 °C (176 - 183.2 °F) | [2] |

Synthesis and Characterization

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry, typically achieved through the nucleophilic acyl substitution of a primary or secondary amine onto a chloroacetyl halide.[3]

Synthetic Principle: Acylation of Cyclopentylamine

The most direct and common route to synthesize this compound is the reaction between cyclopentylamine and chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This addition is followed by the elimination of a chloride ion. A key consideration is the concurrent formation of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA), is critical to scavenge the HCl and drive the reaction to completion.[4]

Detailed Experimental Protocol

This protocol is a robust, self-validating methodology adapted from standard procedures for similar acylation reactions.[4][5]

Materials:

-

Cyclopentylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Controlling Exothermicity: Cool the mixture to 0 °C in an ice-water bath with continuous stirring. The low temperature is crucial to manage the highly exothermic nature of the acylation reaction and prevent side product formation.[4]

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the cyclopentylamine starting material.

-

Workup & Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).

-

Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

-

¹H NMR: The proton spectrum is expected to show characteristic signals: a singlet for the two protons of the Cl-CH₂ group (around δ 4.0-4.2 ppm, similar to the 4.02 ppm seen for the analogous cyclohexyl compound[5]), a multiplet for the N-CH proton of the cyclopentyl ring, and a series of multiplets for the remaining cyclopentyl methylene protons. A broad singlet corresponding to the N-H proton will also be present, typically downfield.

-

¹³C NMR: The carbon spectrum should display a signal for the carbonyl carbon (C=O) around 165-170 ppm, a signal for the chlorinated carbon (Cl-CH₂) around 40-45 ppm, and distinct signals for the carbons of the cyclopentyl ring.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (a strong band around 1650-1680 cm⁻¹), and the C-Cl stretch in the fingerprint region (typically 700-800 cm⁻¹).[7]

-

Mass Spectrometry: The mass spectrum (electron ionization) will show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) will be a definitive feature.[1]

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its α-chloroacetamide functional group.

The Chloroacetamide "Warhead"

In medicinal chemistry and drug discovery, the chloroacetamide moiety is classified as a mild electrophile, or "warhead."[8] It can react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine, to form a stable, covalent bond.[9][10] This irreversible binding can lead to potent and sustained inhibition of target proteins. While generally more reactive than other common covalent modifiers like acrylamides, chloroacetamides can still achieve selectivity in biological systems.[8][9]

Applications in Research and Development

-

Antimicrobial Agents: N-substituted chloroacetamides are widely investigated for their biological activities. Analogs such as 2-chloro-N-phenylacetamide have demonstrated potent antifungal and antibiofilm activity against clinically relevant pathogens like Candida albicans, Candida parapsilosis, and Aspergillus niger.[11][12][13][14][15] The presence of the chlorine atom is often crucial for this enhanced antimicrobial effect.[16] This suggests that this compound could be a valuable candidate for screening in antifungal drug discovery programs.

-

Herbicides: The chloroacetamide class of compounds, which includes commercial herbicides like alachlor and metolachlor, is known for its herbicidal activity.[17] These compounds typically act by inhibiting the synthesis of very long-chain fatty acids in susceptible plants.

-

Synthetic Intermediates: The high reactivity of the C-Cl bond makes this compound a versatile intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward route to a diverse range of more complex molecules for pharmaceutical and materials science research.[18]

Safety and Handling

Based on GHS classifications for the compound and data for related chloroacetamides, this compound should be handled with care.

-

Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also labeled as a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

- de Oliveira, C. M. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology. [Link]

- Amay, Y. Z., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

- Lima, I. O., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link]

- de Oliveira, C. M. A., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Letters in Applied Microbiology. [Link]

- Lima, I. O., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

- Amay, Y. Z., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.

- Lima, I. O., et al. (2022). (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

- National Institute of Standards and Technology. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- PrepChem. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. [Link]

- National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]

- Lima, I. O., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.

- Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

- National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]

- da Silva, A. F. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. [Link]

Sources

- 1. This compound | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsr.info [ijpsr.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

solubility of 2-chloro-N-cyclopentylacetamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-cyclopentylacetamide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. The document is structured to deliver not only theoretical principles but also practical, field-proven insights for professionals engaged in research and development. By elucidating the molecular interactions that govern solubility, presenting a robust experimental framework for its determination, and discussing the implications for process chemistry and drug development, this guide serves as an essential resource for scientists working with this and structurally related compounds.

Introduction: The Significance of Solubility in a Molecular Context

This compound, with the molecular formula C₇H₁₂ClNO, is a substituted amide possessing a unique combination of structural features: a reactive chloromethyl group, a central amide linkage, and a non-polar cyclopentyl moiety.[1] Its molecular weight is 161.63 g/mol , and it exists as a solid crystalline substance with a melting point in the range of 80 - 84 °C.[1][2] The solubility of this compound is a critical parameter that dictates its behavior in various chemical environments, profoundly influencing reaction kinetics, purification strategies, and the formulation of potential pharmaceutical products. A thorough understanding of its solubility profile in diverse organic solvents is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective application.

This guide will navigate the landscape of its solubility, moving from theoretical underpinnings to practical experimental design, thereby empowering the researcher to make informed decisions in the laboratory.

Theoretical Framework: Deconstructing the Drivers of Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle of minimizing Gibbs free energy. In practical terms, this is often rationalized by the adage "like dissolves like," which correlates solubility with the similarity of intermolecular forces between the solute and solvent molecules. For this compound, three primary structural components dictate its interactions:

-

The Polar Amide Group (-CONH-): The amide functional group is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pairs on the nitrogen atom).[3][4] This allows for strong interactions with polar protic and aprotic solvents.

-

The α-Chloro Substituent (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule and enabling dipole-dipole interactions.

-

The Non-polar Cyclopentyl Ring: This bulky, hydrophobic aliphatic ring structure predominantly engages in van der Waals forces (specifically, London dispersion forces) with the solvent.[5]

The interplay of these features means that the solubility of this compound will be a nuanced balance between polarity and non-polarity.

Predicting Solubility Trends

Based on these structural characteristics, we can predict the following general solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are expected to be excellent solvents. They can accept hydrogen bonds from the amide N-H and engage in strong dipole-dipole interactions, while also having sufficient non-polar character to interact with the cyclopentyl group. The solubility of the related compound, 2,2-dichloro-N-cyclopentylacetamide, in DMF and DMSO supports this prediction.[6]

-

Moderate to Good Solubility in Alcohols: Polar protic solvents like methanol, ethanol, and isopropanol can both donate and accept hydrogen bonds, leading to favorable interactions with the amide group. However, the energy required to disrupt the hydrogen-bonding network of the alcohol itself may temper the overall solubility.

-

Moderate Solubility in Chlorinated Solvents: Solvents like dichloromethane and chloroform can engage in dipole-dipole interactions and are effective at solvating the non-polar cyclopentyl ring.

-

Lower Solubility in Non-polar Solvents: Non-polar solvents such as hexanes and toluene will primarily interact with the cyclopentyl group through dispersion forces. The polar amide and chloro-acetyl moieties will be less effectively solvated, likely resulting in lower solubility.

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Intermolecular forces between this compound and solvent classes.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate process development. The following protocol describes a robust method for quantifying the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing a precise analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge (optional)

Step-by-Step Experimental Workflow

-

Preparation of Calibration Standards:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99). This step is critical for the final quantitative analysis.

-

-

Equilibration to a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid residue.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed vial. This step removes any suspended microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously established calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions as the standards.

-

-

Calculation of Solubility:

-

Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely published, the following table provides a representative summary of expected solubility based on the principles outlined above and data from structurally similar amides.[5][6] These values should be confirmed experimentally using the protocol provided.

| Solvent Class | Solvent | Predicted Solubility at 25 °C ( g/100 mL) | Key Intermolecular Forces |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 20 | Hydrogen Bonding, Dipole-Dipole |

| N,N-Dimethylformamide (DMF) | > 20 | Hydrogen Bonding, Dipole-Dipole | |

| Tetrahydrofuran (THF) | 10 - 20 | Dipole-Dipole, Dispersion | |

| Acetone | 5 - 15 | Dipole-Dipole | |

| Polar Protic | Ethanol | 5 - 15 | Hydrogen Bonding |

| Methanol | 5 - 15 | Hydrogen Bonding | |

| Chlorinated | Dichloromethane | 5 - 15 | Dipole-Dipole, Dispersion |

| Aromatic | Toluene | 1 - 5 | Dispersion |

| Alkanes | n-Hexane | < 1 | Dispersion |

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[7][8] This is a critical consideration for processes like recrystallization, where the compound is dissolved in a hot solvent and precipitated upon cooling.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding capacity, thereby affecting solubility. Anhydrous solvents should be used for precise and reproducible measurements.

-

pH: While less relevant for non-ionizable compounds in organic solvents, if an aqueous phase is present, the pH could influence the stability of the amide bond over long periods, although amides are generally stable under neutral conditions.[4]

Conclusion and Future Directions

This guide has established a robust framework for understanding and determining the . The molecule's solubility is a complex function of its polar amide and chloro-acetyl groups, and its non-polar cyclopentyl ring. Consequently, it is predicted to be most soluble in polar aprotic solvents and least soluble in non-polar alkanes.

For researchers and drug development professionals, the provided experimental protocol offers a reliable method for generating the precise data needed for reaction optimization, purification design, and formulation development. Future work should focus on generating a comprehensive experimental dataset across a wider range of solvents and temperatures to build predictive quantitative structure-property relationship (QSPR) models for this class of compounds.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,2-dichloro-N-cyclopentylacetamide () for sale [vulcanchem.com]

- 7. ijnrd.org [ijnrd.org]

- 8. ascendiacdmo.com [ascendiacdmo.com]

Spectroscopic Profile of 2-chloro-N-cyclopentylacetamide: A Technical Guide

Introduction

2-chloro-N-cyclopentylacetamide is a member of the α-haloacetamide class of compounds, which are recognized for their utility as synthetic intermediates and their potential biological activities. The precise structural elucidation of such molecules is fundamental to understanding their reactivity, purity, and behavior in various chemical and biological systems. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a secondary amide functional group, a cyclopentyl ring, and a reactive α-chloroacetyl moiety. These features give rise to distinct signals in various spectroscopic analyses.

Molecular Formula: C₇H₁₂ClNO[1]

Molecular Weight: 161.63 g/mol [1]

IUPAC Name: this compound[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide proton, the methine proton of the cyclopentyl group attached to the nitrogen, the methylene protons of the chloroacetyl group, and the methylene protons of the cyclopentyl ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 8.0 | Broad Singlet | 1H | N-H |

| ~ 4.1 - 4.3 | Multiplet | 1H | N-CH -(CH₂)₄ |

| ~ 4.0 - 4.2 | Singlet | 2H | Cl-CH₂ -C=O |

| ~ 1.4 - 1.9 | Multiplet | 8H | Cyclopentyl -(CH₂ )₄- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the cyclopentyl ring, fewer than seven carbon signals may be observed, depending on the dynamic processes and the magnetic equivalence of the carbons.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 165 - 170 | C =O (Amide) |

| ~ 50 - 55 | N-C H-(CH₂)₄ |

| ~ 40 - 45 | Cl-C H₂-C=O |

| ~ 30 - 35 | Cyclopentyl C H₂ |

| ~ 20 - 25 | Cyclopentyl C H₂ |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the secondary amide, as well as C-H and C-Cl bonds.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~ 3300 | N-H Stretch | Secondary Amide | Medium-Strong |

| ~ 2950-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Strong |

| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide | Medium |

| ~ 750-650 | C-Cl Stretch | Alkyl Halide | Medium-Strong |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1).

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 162.06803 |

| [M+Na]⁺ | 184.04997 |

| [M-H]⁻ | 160.05347 |

| [M]⁺ | 161.06020 |

Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural confirmation. While experimental data is not publicly cataloged, the predicted values and data from analogous structures offer a robust framework for its characterization. The methodologies outlined in this guide are rooted in established scientific principles and provide a clear path for researchers to obtain and interpret high-quality spectroscopic data for this and related compounds, ensuring scientific integrity and advancing research and development efforts.

References

- PubChem. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780. [Link]

- PubChem. N-Cyclopentyl-N-ethylacetamide | C9H17NO | CID 558466. [Link]

- PubChem. This compound | C7H12ClNO | CID 1518777. [Link]

- NIST. 2-Chloro-N-ethylacetamide. [Link]

Sources

Whitepaper: Elucidating the Three-Dimensional Architecture of 2-Chloro-N-Cyclopentylacetamide: A Prospective Crystallographic Guide

An in-depth technical guide on the crystal structure of 2-chloro-N-cyclopentylacetamide.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties, reactivity, and biological activity. For novel chemical entities in pharmaceutical development and materials science, this structural elucidation is not merely academic but a critical step in rational design and optimization. This compound, a halogenated amide, represents a versatile scaffold with potential applications as a synthetic intermediate. However, as of the date of this publication, its single-crystal X-ray structure has not been reported in the public domain.

This technical guide provides a comprehensive, prospective workflow for the de novo determination and analysis of the crystal structure of this compound. It is designed for researchers, crystallographers, and drug development professionals, offering a self-validating framework from synthesis to final structural refinement. The protocols herein are grounded in established crystallographic principles and best practices, explaining not only the "how" but the critical "why" behind each experimental choice. By following this guide, researchers can reliably produce, solve, and analyze the crystal structure, unlocking a deeper understanding of this compound's molecular conformation, packing, and intermolecular interactions.

Part 1: Synthesis and High-Purity Crystallization

The prerequisite for any successful crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The synthesis of the title compound is straightforward, but the subsequent crystallization requires a meticulous approach to yield diffraction-quality specimens.

Synthesis via Acylation

The most direct route to this compound is the nucleophilic acyl substitution reaction between cyclopentylamine and 2-chloroacetyl chloride. This reaction is typically rapid and high-yielding.

Rationale: The amine nitrogen of cyclopentylamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The use of a mild base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants and the product, while facilitating easy workup.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add cyclopentylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution with stirring.

-

Acyl Chloride Addition: Add 2-chloroacetyl chloride (1.05 eq.) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure compound. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single lattice. Rapid precipitation will lead to amorphous solid or polycrystalline material, unsuitable for single-crystal X-ray diffraction (SC-XRD).

Rationale: Slow evaporation is a robust and accessible method for screening crystallization conditions. The choice of solvent system is critical; an ideal solvent dissolves the compound moderately at room temperature. As the more volatile solvent slowly evaporates, the solution becomes supersaturated with respect to the compound, promoting slow, ordered growth.

Recommended Protocol:

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethyl acetate, acetone, acetonitrile, ethanol/water mixtures).

-

Crystal Growth: Dissolve 10-20 mg of the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

-

Evaporation Control: Cover the vial with a cap, and puncture the cap with 1-3 small holes using a needle. This slows the rate of evaporation.

-

Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., 4 °C or room temperature) and leave undisturbed for several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals of approximately 0.1-0.3 mm in at least two dimensions are observed, carefully harvest them using a cryoloop.

Part 2: Single-Crystal X-ray Diffraction Workflow

The following section outlines the complete experimental pipeline for determining the crystal structure using a modern automated diffractometer.

Figure 1: End-to-end workflow for crystal structure determination.

Crystal Mounting and Centering

-

Mounting: The harvested crystal is mounted on a cryoloop, which is then affixed to a goniometer head. The crystal is flash-cooled to 100 K (-173 °C) in a stream of cold nitrogen gas.

-

Rationale: Cryo-cooling minimizes thermal vibrations of the atoms and significantly reduces radiation damage from the X-ray beam, leading to higher-quality diffraction data.

-

Centering: Using a video microscope, the crystal is precisely centered in the path of the X-ray beam.[1] This ensures that the entire crystal is evenly irradiated and properly aligned for rotation.[1]

Data Collection

-

Unit Cell Determination: A short series of initial diffraction images (frames) are collected at different crystal orientations. Software analyzes the positions of the first few observed reflections to determine the crystal's lattice parameters (unit cell dimensions and angles).[2]

-

Data Collection Strategy: Based on the unit cell and crystal system symmetry, the software calculates an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

-

Full Data Acquisition: The diffractometer executes the strategy, rotating the crystal and collecting hundreds to thousands of diffraction frames.[3] Modern CCD or CMOS detectors capture the two-dimensional diffraction patterns.[3]

Part 3: Structure Solution, Refinement, and Validation

This stage is entirely computational and transforms the raw diffraction intensities into a final, validated 3D model of the molecule.

Figure 2: Computational workflow from raw data to initial model.

Data Reduction and Processing

The raw image frames are processed to yield a single reflection file.

-

Integration: Software identifies the diffraction spots on each frame, determines their intensity, and assigns Miller indices (h,k,l) to each one.[4]

-

Scaling and Absorption Correction: The intensities of all reflections are scaled to a common level to correct for variations in exposure time, detector response, and X-ray absorption by the crystal. Redundant measurements of the same reflection are merged to produce a final, averaged intensity value and its standard uncertainty.[4] The output is a text file (typically with an .hkl extension) that lists the indices and squared structure factor amplitudes (F²) for each unique reflection.

Structure Solution and Refinement

The goal is to determine the atomic coordinates that produce calculated diffraction data matching the experimental data. This is achieved using specialized software, most commonly the SHELX suite.[5][6]

Step-by-Step Protocol using SHELX:

-

Structure Solution (SHELXT): The .hkl file is used as input for a structure solution program like SHELXT. This program uses direct methods or intrinsic phasing to solve the "phase problem" and generate an initial electron density map.[6] The program automatically identifies peaks in this map and builds an initial molecular model, assigning atom types.

-

Initial Refinement (SHELXL): The initial model and the .hkl file are then used by the refinement program SHELXL.[7] The program employs a least-squares algorithm to adjust atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).[7][8]

-

Model Building and Iteration: The refined model is inspected visually. Anisotropic displacement parameters (ellipsoids) are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."[6] Any disorder or solvent molecules are modeled. This is an iterative process: the model is adjusted, and the refinement is run again for several cycles until all parameters converge and the model is chemically sensible.[7]

Validation

The quality of the final model is assessed using several key metrics:

-

R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

-

wR2 factor: A weighted R-factor based on F², which is statistically more robust.

-

Goodness of Fit (GooF): Should be close to 1.0, indicating that the model correctly accounts for the experimental errors.

-

Difference Electron Density Map: A map of (F_obs - F_calc). In a good refinement, this map should be largely featureless, with no significant positive or negative peaks remaining.

Part 4: Analysis of the (Prospective) Crystal Structure

While the exact structure is yet to be determined, we can anticipate the key structural features that a successful analysis would reveal. The final output of the refinement is a Crystallographic Information File (CIF).[9][10][11][12] This standardized file contains all the necessary information about the crystal structure determination and the final model.[9][10][11][12]

Expected Crystallographic Parameters

The following table summarizes the type of data that would be generated and reported in the final CIF.

| Parameter | Description | Expected Value/System |

| Chemical Formula | C₇H₁₂ClNO | - |

| Formula Weight | 161.63 g/mol | - |

| Crystal System | Monoclinic or Orthorhombic | To be determined |

| Space Group | e.g., P2₁/c or Pca2₁ | To be determined |

| a, b, c (Å) | Unit cell edge lengths | To be determined |

| α, β, γ (°) | Unit cell angles | To be determined |

| Volume (ų) | Volume of the unit cell | To be determined |

| Z | Molecules per unit cell | To be determined (likely 2, 4, or 8) |

| R1, wR2 | Final R-factors | < 0.05, < 0.10 |

| GooF | Goodness-of-fit on F² | ~1.0 |

Molecular Geometry and Conformation

The primary result is the precise 3D arrangement of the atoms. Key points of analysis would include:

-

Bond Lengths and Angles: Confirming standard values (e.g., C=O, C-N, C-Cl bonds) and identifying any unusual deviations that might suggest electronic or steric effects.

-

Torsion Angles: Defining the conformation of the molecule, particularly the rotation around the N-C(carbonyl) and C(carbonyl)-C(chloro) bonds.

-

Cyclopentyl Ring Conformation: Determining if the cyclopentyl ring adopts an envelope or twist conformation.

Supramolecular Assembly and Intermolecular Interactions

Crystal packing is governed by non-covalent interactions. The analysis would focus on:

-

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. It is highly probable that the primary interaction driving the crystal packing will be a hydrogen bond chain linking molecules together (N-H···O=C).

-

Other Interactions: Weaker interactions, such as C-H···O, C-H···Cl, or dipole-dipole interactions involving the C-Cl bond, would also be analyzed to understand the complete 3D packing arrangement.

By systematically applying the protocols detailed in this guide, a researcher can confidently determine the crystal structure of this compound, providing definitive insights into its molecular and supramolecular chemistry.

References

- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

- International Union of Crystallography. (2003). Crystallographic Information File (CIF) 1.

- Brown, I. D., & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section C, 58(12), 317-324. [Link]

- Metadata Standards Catalog.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

- OlexSys Ltd. (2023). Structure Refinement. [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

- NPTEL-NOC IITM. (2019, May 6).

- Carleton College. (2021, May 28). Single-crystal X-ray Diffraction.

- Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. sssc.usask.ca [sssc.usask.ca]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. portlandpress.com [portlandpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. An Easy Structure - Sucrose [xray.uky.edu]

- 8. Structure Refinement | OlexSys [olexsys.org]

- 9. iucr.org [iucr.org]

- 10. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

Introduction: The Chloroacetyl Group as a Versatile Electrophile

In the landscape of chemical biology and drug development, the ability to selectively and efficiently modify biomolecules is paramount. Among the arsenal of electrophilic functionalities available to the modern scientist, the chloroacetyl group (ClCH₂C(O)-) stands out for its unique blend of reactivity, selectivity, and synthetic accessibility.[1][2] This guide provides a comprehensive exploration of the core principles governing the reactivity of the chloroacetyl moiety, offering both mechanistic insights and practical, field-proven protocols for its application.

The chloroacetyl group is a bifunctional chemical entity.[1] At its core, it is an acyl group, but the presence of a chlorine atom on the α-carbon transforms it into a potent alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity makes it an invaluable tool for forging stable covalent bonds with biological macromolecules, a cornerstone of bioconjugation, inhibitor design, and peptide science.[3][4][5]

Core Reactivity: The SN2 Reaction with Cysteine Thiols

The primary and most exploited reaction of the chloroacetyl group in a biological context is its reaction with the thiol side chain of cysteine residues.[6][7] This proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, resulting in a stable thioether linkage.

Mechanism of Action:

The reaction is initiated by the nucleophilic attack of the sulfur atom of a cysteine residue on the electrophilic α-carbon of the chloroacetyl group. For this to occur efficiently, the thiol group must be in its deprotonated, thiolate (RS⁻) form, which is a significantly stronger nucleophile than the protonated thiol (RSH).[8] This is a critical point that dictates the pH dependency of the reaction. The attack occurs from the backside of the C-Cl bond, leading to a concerted transition state where the C-S bond is forming as the C-Cl bond is breaking. The chloride ion is expelled as the leaving group, yielding the final, stable thioether conjugate.[6][7]

Kinetic studies have confirmed a concerted SN2 mechanism, with a relatively early transition state concerning both the attacking nucleophile and the departing halide leaving group.[6][7] This profile makes the reaction efficient and predictable, which are highly desirable traits in bioconjugation chemistry.

Factors Influencing Reactivity

The success of any chloroacetyl-based modification hinges on a clear understanding of the factors that govern its reaction rate and selectivity.

The Critical Role of pH

As mentioned, the reactive species is the thiolate anion. The concentration of this anion is directly dependent on the pH of the reaction medium and the pKₐ of the specific cysteine thiol group (typically around 8.0-8.5).

-

Below pKₐ: The thiol is predominantly protonated (RSH), a poor nucleophile, leading to a very slow reaction.

-

At or Above pKₐ: A significant population of the highly nucleophilic thiolate (RS⁻) exists, dramatically accelerating the reaction rate.[8]

Therefore, bioconjugation reactions with chloroacetyl groups are almost always performed in buffers with a pH range of 7.5 to 8.5.[9] This ensures a sufficient concentration of the thiolate for an efficient reaction while minimizing potential side reactions that can occur at a much higher pH, such as hydrolysis of the amide or ester linkages within the protein or the chloroacetyl-containing molecule.

| pH Condition | Relative Reaction Rate | Causality |

| pH 6.5 | Very Slow | Low concentration of the nucleophilic thiolate anion (RS⁻).[8] |

| pH 7.5 | Moderate | Increasing concentration of the thiolate anion. |

| pH 8.5 | Fast | High concentration of the thiolate anion, near optimal for reaction.[9] |

| pH > 9.5 | Fast, but Risky | Increased risk of hydrolysis and side reactions with other residues. |

Solvent Effects

The choice of solvent can influence reaction rates. While most bioconjugation reactions are performed in aqueous buffers, the inclusion of polar aprotic co-solvents like DMSO or DMF can be necessary to dissolve hydrophobic reagents. These solvents can affect the solvation of the nucleophile and the transition state, thereby modulating the reaction kinetics.[10]

Steric Hindrance

The SN2 reaction is sensitive to steric bulk around both the electrophilic carbon and the attacking nucleophile.[11] A chloroacetyl group attached to a bulky molecule may react more slowly. Similarly, a cysteine residue located in a sterically congested pocket of a protein will be less accessible and therefore less reactive. Quantum mechanics (QM) analyses have shown that conformational changes, such as the rotation of the C-Cl bond relative to the amide plane, are necessary to overcome steric hindrance and allow for the nucleophilic attack.[11]

Selectivity Profile: Cysteine vs. Other Nucleophiles

While cysteine is the primary target, other nucleophilic amino acid residues can potentially react with the chloroacetyl group, including lysine (ε-amino group), histidine (imidazole ring), and the N-terminal α-amino group. However, the chloroacetyl group exhibits a remarkable kinetic preference for cysteine.

-

Cysteine (Thiol): Highly reactive, especially at pH > 7.5, due to the high nucleophilicity of the thiolate anion.[12]

-

Lysine (Amine): The amino group of lysine has a much higher pKₐ (~10.5). At the typical reaction pH of 7.5-8.5, it is largely protonated (R-NH₃⁺) and non-nucleophilic. Reaction with lysine generally requires a higher pH.

-

Histidine (Imidazole): The imidazole side chain of histidine (pKₐ ~6.0) is a moderate nucleophile at neutral pH but is significantly less reactive towards chloroacetyl groups than the thiolate anion.

-

N-terminus (α-Amine): The pKₐ of the N-terminal amino group is typically around 8.0. While it can be a competing nucleophile, its reactivity is generally lower than that of a deprotonated cysteine.

This hierarchy of reactivity allows for the highly selective targeting of cysteine residues by carefully controlling the reaction pH. At a pH of around 7.5-8.0, the cysteine thiolate is sufficiently nucleophilic for a rapid reaction, while the amino groups of lysine and the N-terminus remain largely protonated and unreactive.[11]

Practical Applications in Research and Development

The predictable and selective reactivity of the chloroacetyl group has led to its widespread adoption in several key areas.

-

Irreversible Enzyme Inhibition: As an electrophilic "warhead," the chloroacetyl group is used to design irreversible inhibitors that covalently bind to a cysteine residue in the active site of an enzyme, permanently deactivating it.[6][7] This is a powerful strategy in drug discovery for targets like kinases and proteases.

-

Peptide Cyclization: By incorporating an N-terminal chloroacetyl group and a downstream cysteine residue, a peptide can be induced to cyclize via an intramolecular thioether linkage. This is a common strategy to constrain peptide conformation, enhancing stability and biological activity.[4][5]

-

Antibody-Drug Conjugates (ADCs): The chloroacetyl group can serve as a linker to attach cytotoxic drugs to cysteine residues on monoclonal antibodies, creating targeted cancer therapies.

-

Bioconjugation and Labeling: It is widely used to attach probes, such as fluorescent dyes or biotin, to specific cysteine sites on proteins for use in biochemical and cell-based assays.[3]

Experimental Protocol: Cysteine-Specific Protein Modification